

Validating the preclinical pro-cognitive effects of Luvadaxistat in different animal strains

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Compound of Interest

Compound Name: Luvadaxistat

Cat. No.: B608702

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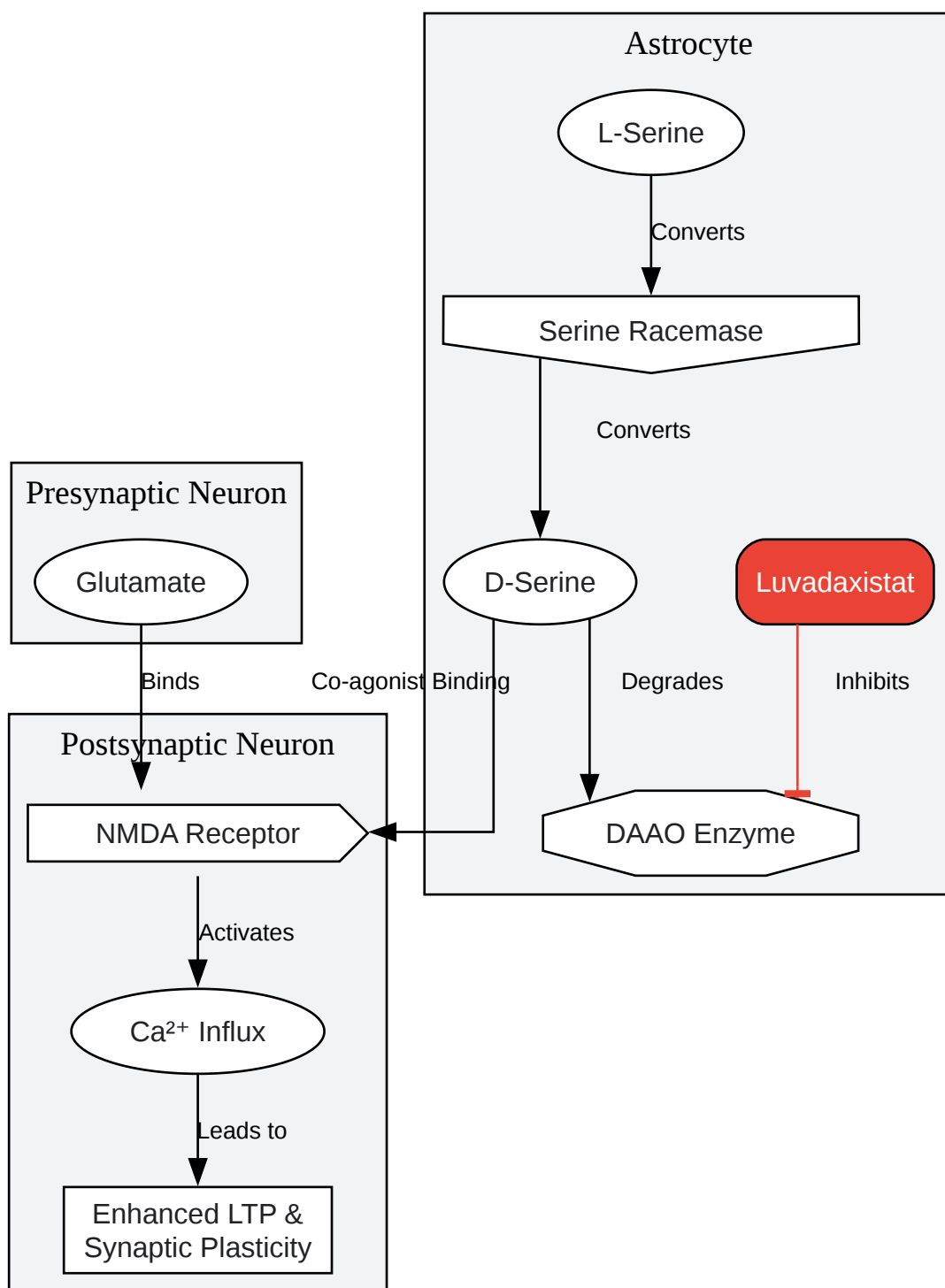
Luvadaxistat: A Preclinical Comparison of its Pro-Cognitive Effects in Rodent Models

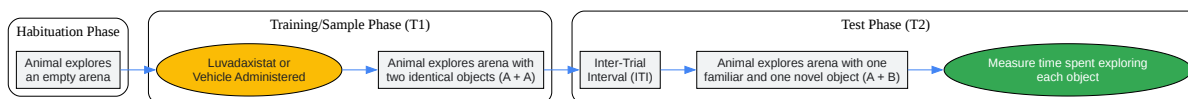
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical pro-cognitive effects of **Luvadaxistat** (TAK-831), a potent and selective D-amino acid oxidase (DAAO) inhibitor. The data presented here is collated from various studies investigating its efficacy in different animal strains and cognitive testing paradigms, with comparisons to other relevant pro-cognitive agents where available.

Mechanism of Action: Enhancing NMDA Receptor Function

Luvadaxistat's therapeutic potential stems from its role in modulating the N-methyl-D-aspartate (NMDA) receptor, a critical component of synaptic plasticity and learning.[1] The prevailing hypothesis for conditions like schizophrenia involves NMDA receptor hypofunction.[2] **Luvadaxistat** inhibits the DAAO enzyme, which is responsible for the breakdown of D-serine.[3] By inhibiting DAAO, **Luvadaxistat** increases the levels of D-serine in the brain.[1][4] D-serine is an essential co-agonist at the glycine binding site of the NMDA receptor.[5] Elevated D-serine levels are therefore believed to enhance NMDA receptor activation, thereby ameliorating cognitive deficits.[1]





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